BenchChemオンラインストアへようこそ!

Columbianadin

Analgesic Neuropathic Pain Voltage-Gated Calcium Channel

Columbianadin (CBN) uniquely combines dual VGCC inhibition—superior to osthole—with 5.25-fold selective late sodium current blockade (late INa IC50 2.8 µM vs. peak INa 14.7 µM), a pharmacological profile absent in columbianetin or other Angelica coumarins. Suited for neuropathic pain and arrhythmia mechanism studies. Critical: >27-fold oral bioavailability gap between pure CBN and crude extract mandates high-purity (≥98%) reference standard for reproducible ADME and analytical method validation (LC-MS/MS LLOQ 0.5 ng/mL).

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
CAS No. 5058-13-9
Cat. No. B1669301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColumbianadin
CAS5058-13-9
SynonymsColumbianadin;  CBN.
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3
InChIInChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1
InChIKeyJRIBPWOXWIRQOQ-GHAIFCDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Columbianadin (CAS 5058-13-9): Sourcing and Identity for Coumarin-Based Research


Columbianadin (CBN) is a natural furanocoumarin [1] primarily isolated from the roots of Angelica pubescens (also known as Angelicae Pubescentis Radix or 'Du Huo') [2]. Its structure is characterized by an angular dihydrofurocoumarin core (C19H20O5) with a molecular weight of approximately 328.36 g/mol [1]. Columbianadin is distinguished by a unique ester side chain, (Z)-2-methylbut-2-enoate, at the C-2 position [3]. As a bioactive phytochemical, it is commercially available for research purposes, with standard purity specifications typically ≥98% (HPLC) [4]. Its well-defined natural source and established analytical standards make it a consistent and reliable compound for scientific investigation [4].

Why a 'General Coumarin' Sourcing Strategy Is Inadequate for Columbianadin Research


Selecting a generic coumarin, or even a structurally related analog from Angelica pubescens, as a substitute for columbianadin is scientifically unsound due to profound differences in target engagement, ion channel selectivity, and pharmacokinetic behavior. While many coumarins from this source, such as osthole, isoimperatorin, and columbianetin, share a common plant origin, their molecular structures dictate divergent pharmacological profiles. For instance, columbianadin demonstrates a unique dual-modulatory effect on voltage-gated calcium and sodium channels [1] that is not observed with its metabolite columbianetin [2]. Furthermore, the oral bioavailability of columbianadin is highly dependent on its formulation context, differing by over an order of magnitude when administered as a pure compound versus within a complex plant extract [3]. These specific, quantitative differences underscore that interchangeable sourcing based solely on the 'coumarin' class can lead to irreproducible results and invalid experimental conclusions. The following evidence provides the necessary quantitative basis for the targeted procurement of columbianadin.

Columbianadin (CAS 5058-13-9): Quantified Performance Differentiation from In-Class Comparators


Superior Suppression of Cold Allodynia vs. Osthole in a Neuropathic Pain Model

In a mouse model of oxaliplatin-induced neuropathic pain, columbianadin (CBN) demonstrated a stronger inhibitory effect on cold allodynia compared to the closely related coumarin osthole (OST) [1]. Both compounds significantly reversed the decrease in paw withdrawal threshold. However, CBN exhibited a greater suppression of voltage-gated calcium currents (VGCCs) in small-diameter dorsal root ganglion (DRG) neurons, which are critical for pain signaling [1].

Analgesic Neuropathic Pain Voltage-Gated Calcium Channel

Differential Modulation of Voltage-Gated Sodium Current (INa) with Distinct IC50 Values

Columbianadin (CBN) uniquely modulates voltage-gated sodium current (INa) in excitable cells, a property not shared by its primary metabolite, columbianetin. In GH3 pituitary cells, CBN differentially inhibited the peak and late components of INa with IC50 values of 14.7 µM and 2.8 µM, respectively [1]. This indicates a more potent effect on the persistent, late sodium current, which is implicated in arrhythmias and certain pain states. Furthermore, in HL-1 atrial cardiomyocytes, CBN at 10 µM inhibited peak INa and accelerated its inactivation kinetics [1].

Ion Channel Cardiomyocyte Electrophysiology

Quantified Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production

The anti-inflammatory activity of columbianadin (CBN) is well-characterized through its inhibition of nitric oxide (NO) production in macrophages. CBN and several of its biotransformation products inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 cells in a concentration-dependent manner across a range of 10–200 µM [1]. While a single IC50 value for CBN is not provided, the study demonstrates that the parent compound and its major metabolites collectively contribute to a 'satisfactory' anti-inflammatory effect [1]. This provides a baseline for assessing its activity and highlights the biological relevance of its metabolism.

Inflammation Immunology Drug Metabolism

Bioavailability is Highly Context-Dependent: Pure Compound vs. Crude Extract

The oral bioavailability of columbianadin is dramatically influenced by the presence of other phytochemicals. In a direct comparative pharmacokinetic study in rats, the oral bioavailability of columbianadin when administered as a pure compound was 0.44% ± 0.63% [1]. However, when administered as part of a crude Angelicae Pubescentis Radix (APR) extract, the bioavailability was significantly lower, measuring only 0.016% ± 0.016% [1]. This represents a >27-fold difference in systemic exposure based on the mean values.

Pharmacokinetics ADME Formulation

Columbianadin (CAS 5058-13-9): Target Applications Based on Quantified Performance Data


Investigating Voltage-Gated Calcium Channel (VGCC) Modulation in Neuropathic Pain

Given its superior suppression of voltage-gated calcium currents (VGCCs) compared to osthole in a direct comparative study [1], columbianadin is an ideal compound for in vitro and in vivo research on neuropathic pain. Its preferential inhibition of T- and L-type calcium currents in nociceptive DRG neurons makes it a powerful tool for dissecting the role of these specific channel subtypes in pain signaling and for validating new analgesic targets [1].

Studying Late Sodium Current (INa) in Cardiovascular and Neuronal Excitability

Columbianadin is uniquely suited for studies on the pathological role of the late sodium current. Its 5.25-fold greater potency for inhibiting the late component of INa (IC50 = 2.8 µM) over the peak component (IC50 = 14.7 µM) [2] makes it a valuable pharmacological probe. Researchers can use columbianadin to investigate mechanisms of arrhythmogenesis in cardiomyocytes or abnormal neuronal firing patterns where an enhanced late sodium current is implicated [2].

Preclinical Pharmacokinetic and ADME Studies Requiring Pure Reference Standards

For accurate preclinical pharmacokinetic studies, the procurement of high-purity columbianadin is non-negotiable. The stark >27-fold difference in oral bioavailability between pure columbianadin and the compound present in a crude herbal extract [3] underscores the necessity of using a well-characterized, pure reference standard. This ensures reproducible dosing, predictable systemic exposure, and reliable data for investigating absorption, distribution, metabolism, and excretion (ADME) properties [3].

Developing Sensitive LC-MS/MS Analytical Methods for Natural Product Quantification

Columbianadin serves as a key reference compound for developing and validating analytical methods to quantify coumarins in complex biological matrices. Its established use in validated LC-MS/MS assays, with a lower limit of quantification (LLOQ) of 0.5 ng/mL in rat plasma [3], makes it an essential standard for quality control of Angelica pubescens-derived products, pharmacokinetic studies, and forensic toxicology applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Columbianadin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.